lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate
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Overview
Description
Lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate typically involves the reaction of 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylic acid with lithium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate: This compound has a similar structure but contains an oxazole ring instead of an isoindole ring.
Lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-indole-1-carboxylate: This compound features an indole ring, differing from the isoindole structure.
Uniqueness
Lithium(1+) 2-methyl-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate is unique due to its specific ring structure and the presence of the lithium ion. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H8LiNO3 |
---|---|
Molecular Weight |
197.1 g/mol |
IUPAC Name |
lithium;2-methyl-3-oxo-1H-isoindole-1-carboxylate |
InChI |
InChI=1S/C10H9NO3.Li/c1-11-8(10(13)14)6-4-2-3-5-7(6)9(11)12;/h2-5,8H,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
MWYYYRBAVUFVPL-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CN1C(C2=CC=CC=C2C1=O)C(=O)[O-] |
Origin of Product |
United States |
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